MK-0557

概要

説明

MK-0557は、ニューロペプチドY5受容体の高選択的経口投与拮抗薬です。これは、肥満の治療のためにメルク社によって開発されました。 ニューロペプチドYは強力な食欲促進性神経ペプチドであり、ニューロペプチドYY1およびニューロペプチドYY5受容体の拮抗作用は、潜在的に重要な抗肥満薬の標的と考えられています .

科学的研究の応用

Chemistry: It serves as a model compound for studying the interactions of neuropeptide Y receptors.

Biology: The compound is used to investigate the role of neuropeptide Y in regulating food intake and energy balance.

作用機序

MK-0557は、ニューロペプチドY5受容体に選択的に結合して拮抗することにより、その効果を発揮します。この受容体は、摂食とエネルギーバランスの調節に関与しています。 受容体を阻害することにより、this compoundはニューロペプチドYの食欲促進効果を減らし、摂食量の減少と潜在的な体重減少につながります .

類似の化合物との比較

This compoundは、ニューロペプチドY5受容体に対する高い選択性で独特です。類似の化合物には、次のような他のニューロペプチドY受容体拮抗薬が含まれます。

BIBP 3226: ニューロペプチドY1受容体拮抗薬。

GR231118: ニューロペプチドY2受容体拮抗薬。

MK-0764: メルク社が開発した別のニューロペプチドY5受容体拮抗薬.

これらの化合物は、受容体選択性と治療的用途が異なり、this compoundは、ニューロペプチドY5受容体に対する選択的拮抗作用のために、肥満の治療に特に向けられています .

生化学分析

Biochemical Properties

MK-0557 interacts with the Neuropeptide Y5 receptor, a potent orexigenic neuropeptide . It has a Ki value of 1.6 nM, indicating a high affinity for this receptor . This compound does not significantly bind to other Neuropeptide Y receptors such as NPY1R, NPY2R, NPY4R, or mouse NPY6R at concentrations of 10 μM .

Cellular Effects

This compound has been shown to influence cell function by antagonizing the effects of the Neuropeptide Y5 receptor . This receptor is involved in various cellular processes, including food intake regulation and obesity . By blocking this receptor, this compound can potentially reduce body weight gain and hyperphagia .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the Neuropeptide Y5 receptor, thereby inhibiting the receptor’s activity . This inhibition can lead to changes in gene expression and cellular metabolism, contributing to its potential anti-obesity effects .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to cause a significant reduction in body weight gain in diet-induced obese mice over time

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with different dosages . For instance, when lean mice on regular chow were switched to a medium high-fat diet and treated with this compound at 30 mg/kg PO QD, this compound caused a 40% reduction in body weight gain at day 35 .

Metabolic Pathways

Given its interaction with the Neuropeptide Y5 receptor, it may influence metabolic flux or metabolite levels related to this receptor’s activity .

準備方法

MK-0557の合成経路と反応条件には、複数のステップが含まれます。 この化合物は、フェニルピラゾール骨格の形成を含む一連の化学反応によって合成され、これはフェニル基に結合したピラゾールで構成されています 。正確な合成経路と工業生産方法は、機密情報であり、公に詳細に開示されていません。

化学反応の分析

MK-0557は、次のものを含むさまざまなタイプの化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応は、化合物内の官能基を修飾するために実行できます。

置換: 特に求核置換反応は、分子の特定の部位で発生する可能性があります。

これらの反応で使用される一般的な試薬と条件には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります .

科学研究への応用

化学: ニューロペプチドY受容体の相互作用を研究するためのモデル化合物として役立ちます。

生物学: この化合物は、摂食とエネルギーバランスの調節におけるニューロペプチドYの役割を調査するために使用されます。

医学: This compoundは、肥満の潜在的な治療法として検討されており、非常に低カロリーダイエット誘導の体重減少後の体重増加を抑制する能力を示す研究があります.

産業: この化合物のニューロペプチドY受容体に対する選択的拮抗作用により、新規抗肥満薬の開発のための貴重なツールとなっています.

類似化合物との比較

MK-0557 is unique in its high selectivity for the neuropeptide Y5 receptor. Similar compounds include other neuropeptide Y receptor antagonists, such as:

BIBP 3226: A neuropeptide Y1 receptor antagonist.

GR231118: A neuropeptide Y2 receptor antagonist.

MK-0764: Another neuropeptide Y5 receptor antagonist developed by Merck.

These compounds differ in their receptor selectivity and therapeutic applications, with this compound being specifically targeted for obesity treatment due to its selective antagonism of the neuropeptide Y5 receptor .

特性

IUPAC Name |

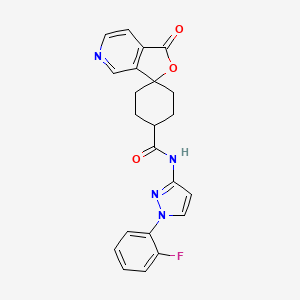

N-[1-(2-fluorophenyl)pyrazol-3-yl]-1'-oxospiro[cyclohexane-4,3'-furo[3,4-c]pyridine]-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN4O3/c23-17-3-1-2-4-18(17)27-12-8-19(26-27)25-20(28)14-5-9-22(10-6-14)16-13-24-11-7-15(16)21(29)30-22/h1-4,7-8,11-14H,5-6,9-10H2,(H,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYZIRFUCOMQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC1C(=O)NC3=NN(C=C3)C4=CC=CC=C4F)C5=C(C=CN=C5)C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328232-95-7, 935765-76-7 | |

| Record name | MK-0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0328232957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK 0557 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935765767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK-0557 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12168 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MK-0557 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HVE36P8422 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of MK-0557 and its connection to obesity?

A1: this compound is a highly selective and potent antagonist of the Neuropeptide Y5 receptor (NPY5R) []. Neuropeptide Y (NPY), acting through NPY receptors, is known to stimulate food intake []. Studies suggest that the NPY5R plays a significant role in mediating the orexigenic (appetite-stimulating) effects of NPY []. By blocking the NPY5R, this compound aims to reduce food intake and potentially aid in weight loss.

Q2: What were the outcomes of clinical trials involving this compound for weight loss?

A2: Preclinical studies with this compound showed promising results, demonstrating weight loss in rodent models of obesity []. This led to clinical trials in humans. While initial short-term studies suggested potential weight loss benefits, larger, long-term clinical trials revealed that this compound resulted in minimal weight loss []. The reasons for this discrepancy between preclinical and clinical findings require further investigation.

Q3: Are there alternative strategies for targeting the NPY system for obesity treatment?

A3: Research suggests that both the Y1 and Y5 receptors mediate the orexigenic actions of NPY []. While this compound specifically targets the NPY5R, future therapeutic approaches might consider dual blockade of both Y1 and Y5 receptors to achieve more robust weight loss effects []. This highlights the complexity of the NPY system and the need for continued research to identify effective therapeutic strategies.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。